molecular formula C20H15N3O2S B7789859 2,3-Diphenylquinoxaline-6-sulfonamide

2,3-Diphenylquinoxaline-6-sulfonamide

Cat. No.: B7789859
M. Wt: 361.4 g/mol
InChI Key: ZRFIKPZSJCAIRS-UHFFFAOYSA-N
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Description

. It is primarily used for research purposes and is not intended for human consumption.

Chemical Reactions Analysis

WAY-604663 undergoes various chemical reactions, including:

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-604663 has several scientific research applications:

    Chemistry: It is used as a tool compound in various chemical studies.

    Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.

    Medicine: Its analgesic and anti-inflammatory activities are of interest in pain management and inflammation research.

    Industry: WAY-604663 can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-604663 involves its interaction with bacterial cell walls, leading to antibacterial effects. It also interacts with pain and inflammation pathways, although the exact molecular targets and pathways are not fully understood .

Comparison with Similar Compounds

WAY-604663 is unique due to its combination of antibacterial, analgesic, and anti-inflammatory activities. Similar compounds include:

    2,3-diphenylquinoxaline: Shares the quinoxaline core but lacks the sulfonamide group.

    Quinoxaline derivatives: Various derivatives with different substituents that exhibit similar biological activities.

These compounds highlight the uniqueness of WAY-604663 in terms of its specific chemical structure and biological activities.

Properties

IUPAC Name

2,3-diphenylquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c21-26(24,25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFIKPZSJCAIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)N)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.